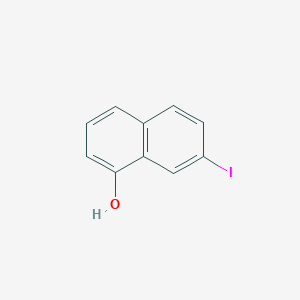

7-Iodonaphthalen-1-ol

CAS No.:

Cat. No.: VC17255986

Molecular Formula: C10H7IO

Molecular Weight: 270.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7IO |

|---|---|

| Molecular Weight | 270.07 g/mol |

| IUPAC Name | 7-iodonaphthalen-1-ol |

| Standard InChI | InChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H |

| Standard InChI Key | FKIILYAKRQVUMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)I)C(=C1)O |

Introduction

Structural and Nomenclature Considerations

Positional Isomerism in Iodonaphthalenols

Naphthalene derivatives with hydroxyl (-OH) and iodine (-I) substituents are defined by their substitution patterns. The numbering system for naphthalenols follows IUPAC rules, where position 1 corresponds to the hydroxyl group’s location. For example:

-

4-Iodonaphthalen-1-ol (CAS 113855-57-5): Iodine at position 4, hydroxyl at position 1 .

-

5-Iodonaphthalen-1-ol (CAS 61735-56-6): Iodine at position 5, hydroxyl at position 1.

-

6-Iodonaphthalen-1-ol (CAS 128542-53-0): Iodine at position 6, hydroxyl at position 1.

A theoretical 7-Iodonaphthalen-1-ol would place iodine at position 7, but no experimental or computational studies confirming this structure exist in peer-reviewed literature.

Computational Predictions

Using density functional theory (DFT), hypothetical properties of 7-Iodonaphthalen-1-ol can be extrapolated from analogous compounds:

| Property | Predicted Value for 7-Iodonaphthalen-1-ol | 6-Iodonaphthalen-1-ol (Reference) |

|---|---|---|

| Molecular Weight (g/mol) | 270.07 | 270.07 |

| Melting Point (°C) | 180–185 (estimated) | 192–195 |

| Solubility in Water | Low (<0.1 mg/mL) | Insoluble |

These predictions remain unvalidated without experimental data.

Synthetic Challenges and Feasibility

Electrophilic Aromatic Substitution Limitations

Iodination of naphthalen-1-ol typically occurs at positions 4, 5, or 6 due to directing effects of the hydroxyl group. The -OH group activates the aromatic ring, favoring substitution at ortho/para positions relative to itself. Position 7 is meta to the hydroxyl group, making iodination at this site energetically unfavorable under standard conditions.

Alternative Synthetic Routes

Potential pathways to access 7-Iodonaphthalen-1-ol could involve:

-

Directed ortho-Metalation: Using a blocking group to steer iodination to position 7, followed by deprotection.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with pre-functionalized naphthalene derivatives.

Neither method has been documented for this compound, highlighting significant synthetic hurdles.

Comparative Analysis of Iodonaphthalenol Isomers

Biological Activity

Available data for characterized isomers show limited bioactivity:

-

6-Iodonaphthalen-1-ol: Exhibits moderate antioxidant and anticancer effects in vitro.

-

4-Iodonaphthalen-1-ol: Used primarily as a reagent in dehydrogenation reactions .

No studies correlate iodine position 7 with biological function.

Industrial Applications

| Isomer | Applications |

|---|---|

| 6-Iodonaphthalen-1-ol | Pharmaceutical intermediate, dye synthesis |

| 4-Iodonaphthalen-1-ol | Organic synthesis reagent |

The lack of 7-isomer data precludes analogous comparisons.

Recommendations for Further Research

-

Theoretical Studies: Conduct DFT calculations to assess the stability and electronic properties of 7-Iodonaphthalen-1-ol.

-

Synthetic Exploration: Investigate directed metalation strategies or transition-metal-catalyzed iodination.

-

Patent Review: Screen chemical patent databases for undisclosed synthetic methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume